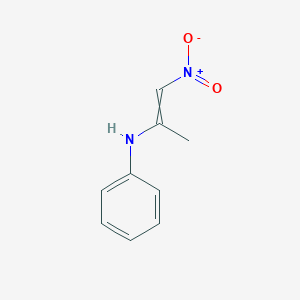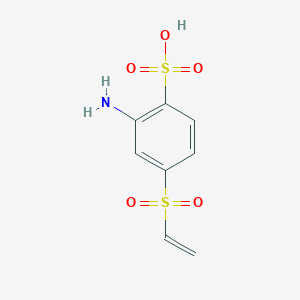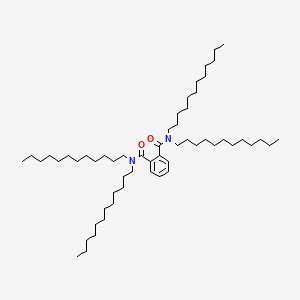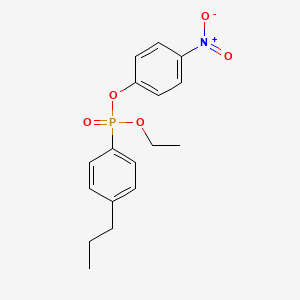
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester is an organophosphorus compound with the molecular formula C9H9O3P. It is known for its unique structure, which includes a phosphonic acid group bonded to a 1-propynyl group and two 2-propynyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-propynyl)-, di(2-propynyl) ester typically involves the reaction of phosphonic acid derivatives with propargyl alcohols. One common method is the esterification of phosphonic acid with propargyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized phosphonic acid esters .
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Mecanismo De Acción
The mechanism by which phosphonic acid, (1-propynyl)-, di(2-propynyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in phosphonate metabolism, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester: Unique due to its specific ester groups and propynyl substituents.
Phosphonic acid, (1-propynyl)-, di(2-butynyl) ester: Similar structure but with different ester groups.
Phosphonic acid, (1-propynyl)-, di(2-ethynyl) ester: Another similar compound with ethynyl ester groups.
Uniqueness
This compound is unique due to its specific combination of propynyl and ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
63869-29-4 |
|---|---|
Fórmula molecular |
C17H20NO5P |
Peso molecular |
349.32 g/mol |
Nombre IUPAC |
1-[ethoxy-(4-nitrophenoxy)phosphoryl]-4-propylbenzene |
InChI |
InChI=1S/C17H20NO5P/c1-3-5-14-6-12-17(13-7-14)24(21,22-4-2)23-16-10-8-15(9-11-16)18(19)20/h6-13H,3-5H2,1-2H3 |
Clave InChI |
HIHSLAUNYIKQDA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)P(=O)(OCC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
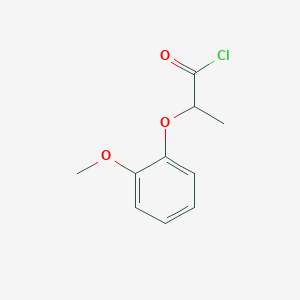
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)



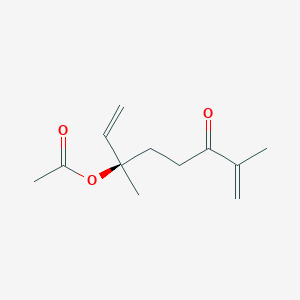
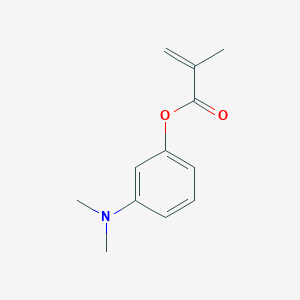
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
